molecular formula C7H6OS B6229776 4H,5H,6H-cyclopenta[c]thiophen-5-one CAS No. 38447-47-1

4H,5H,6H-cyclopenta[c]thiophen-5-one

Cat. No.: B6229776
CAS No.: 38447-47-1
M. Wt: 138.2
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Description

4H,5H,6H-Cyclopenta[c]thiophen-5-one is a fused bicyclic building block of significant value in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for constructing diverse heterocyclic systems. Its core structure is integral to the synthesis of novel compounds evaluated as potential antitumor agents, with research showing specific derivatives exhibit cytotoxic activity, particularly against human leukemia cell lines . Furthermore, the cyclopenta[c]thiophene scaffold is a key template in neuropharmacology, utilized in the design and synthesis of novel fused thiophene derivatives that act as 5-HT2A receptor antagonists . These antagonists are crucial for investigating serotonergic signaling and have implications for regulating mood, appetite, and sleep. The product is characterized by high purity and is supplied with available analytical data. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

38447-47-1

Molecular Formula

C7H6OS

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Insights

A prominent route to 4H,5H,6H-cyclopenta[c]thiophen-5-one derivatives involves diazotization followed by cyclization. In one protocol, 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile (1) reacts with cyclopentanone under alkaline conditions to form intermediates, which subsequently undergo diazotization with aryl diazonium salts. For instance, treatment of the intermediate with benzenediazonium chloride in ethanol at 0–5°C yields 2-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-5-(2-phenylhydrazono)thiazol-4(5H)-one (9a) with a 70% yield. The mechanism proceeds via nucleophilic substitution at the α-carbon of cyclopentanone, followed by intramolecular cyclization facilitated by the electron-withdrawing thiazole moiety (Fig. 1).

Table 1: Diazotization-Cyclization Parameters for Thiophen-5-One Derivatives

ReagentSolventTemperature (°C)Yield (%)
Benzenediazonium chlorideEthanol0–570
4-ChlorobenzenediazoniumEthanol0–565

Optimization and Limitations

Key variables influencing yield include temperature control (≤5°C to prevent diazonium decomposition) and stoichiometric precision of the diazonium salt. While this method provides moderate to high yields, scalability is hindered by the need for cryogenic conditions and laborious purification steps.

Gewald Reaction-Based Synthesis

Multicomponent Cyclocondensation

The Gewald reaction, a two-step process involving Knoevenagel condensation and sulfur-mediated cyclization, offers a versatile pathway to thiophene derivatives. Starting with 2-arylidenecyclopentanone (3a–c), reaction with malononitrile and elemental sulfur in 1,4-dioxane under reflux produces cyclopenta[b]thiophene-3-carbonitriles (7a–c). Triethylamine catalyzes the deprotonation of malononitrile, enabling nucleophilic attack on the α,β-unsaturated ketone, followed by cyclization with sulfur to form the thiophene ring (Fig. 2).

Table 2: Gewald Reaction Conditions for Cyclopenta[b]Thiophene Synthesis

SubstrateCatalystSolventTime (h)Yield (%)
2-BenzylidenecyclopentanoneEt₃N1,4-Dioxane270
2-(4-Nitrobenzylidene)cyclopentanoneEt₃N1,4-Dioxane268

Advantages Over Conventional Methods

This approach circumvents cryogenic requirements and leverages readily available starting materials. The use of 1,4-dioxane as a high-boiling solvent facilitates reflux without side reactions, while triethylamine enhances reaction kinetics. However, sulfur stoichiometry must be carefully controlled to avoid over-cyclization.

Alternative Pathways and Emerging Techniques

Continuous Flow Synthesis

Recent advances in continuous flow reactors could address scalability challenges in existing batch processes. For example, microreactors enabling precise temperature and residence time control may enhance diazotization-cyclization efficiency while reducing byproduct formation.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

The diazotization method achieves 70% yields but requires chromatographic purification due to byproducts like unreacted diazonium salts. In contrast, Gewald-derived routes provide comparable yields with simpler workups, as sulfur byproducts are easily removed via filtration.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-cyclopenta[c]thiophen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).

Major Products

Scientific Research Applications

4H,5H,6H-cyclopenta[c]thiophen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H,6H-cyclopenta[c]thiophen-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur and oxygen atoms can form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and specificity. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .

Comparison with Similar Compounds

Cyclopenta[b]thiophene Derivatives

Structural Differences : Cyclopenta[b]thiophenes differ in the position of the fused thiophene ring (position b vs. c), altering electronic conjugation and steric effects. For example, ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate exhibits a distinct electronic structure due to the phenyl and ester substituents, making it suitable for molecular actuators and conductive polymers .

Synthesis and Yields : Cyclopenta[b]thiophenes are synthesized via alternative routes, often involving multi-step reactions. Yields and reaction conditions vary; for instance, sulfone ester derivatives of cyclopenta[c]thiophenes (e.g., compound 9) achieve higher yields (76%) compared to alkyl-substituted analogs .

Applications : Cyclopenta[b]thiophenes are less explored for biological activity but show promise in electronic devices, whereas cyclopenta[c]thiophenes demonstrate anti-tumor properties and catalytic activity in polymerization reactions .

Thiazole- and Pyrazole-Fused Cyclopenta Derivatives

Thiazole Analogs: 1-{4H,5H,6H-Cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one replaces the thiophene sulfur with a nitrogen atom, introducing a thiazole ring.

Pyrazole Analogs: Derivatives like 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl methanamine hydrochloride incorporate pyrazole rings, which are known for antiviral and antimicrobial applications. The amine substituent improves solubility and bioavailability .

Sulfone Esters and Carboxylate Derivatives

The sulfone ester 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene (compound 9) exhibits enhanced stability and reactivity due to the electron-withdrawing sulfonyl group. This contrasts with carboxylate derivatives (e.g., ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate), which are tailored for optoelectronic applications .

Table 1: Key Properties of Cyclopenta[c]thiophen-5-one and Analogs

Compound Molecular Formula Molecular Weight Key Substituents Yield (%) Applications
4H,5H,6H-Cyclopenta[c]thiophen-5-one C₈H₈OS 152.21 Ketone 60–65 Precursor for conductive polymers
5-Ethyl-1,3-dimethyl-4H-cyclopenta[c]thiophene C₁₁H₁₄S 178.29 Ethyl, methyl 65 Catalysis, anti-tumor agents
Compound 9 (sulfone ester) C₁₆H₁₈O₄S₂ 346.44 Carbomethoxy, sulfonyl 76 Synthetic intermediates
Ethyl 5-hydroxy-6-oxo-4-phenyl-... C₁₆H₁₄O₃S 294.35 Phenyl, ester N/A Molecular actuators

Electronic Properties

Cyclopenta[c]thiophenes exhibit low band gaps (~2.5 eV) due to extended π-conjugation, making them comparable to polythiophenes in conductivity. In contrast, thiazole-fused analogs have higher band gaps (~3.2 eV) due to reduced electron delocalization .

Q & A

Q. What are the most reliable synthetic routes for 4H,5H,6H-cyclopenta[c]thiophen-5-one, and how do reaction conditions influence yield?

The compound is synthesized via alkylation of 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one using Grignard reagents (e.g., methyl or ethyl MgX), achieving yields of 60–65% under nitrogen atmosphere. Critical parameters include solvent choice (e.g., THF or ether for Grignard compatibility), temperature control (0–25°C), and reaction time optimization (6–12 hours). Precursor synthesis may involve 3,4-bis(chloromethyl)thiophene derivatives reacted with methylphenylsulfonylacetate to form key intermediates .

Q. Which spectroscopic techniques are essential for characterizing cyclopenta[c]thiophene derivatives, and what key peaks should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming ring substitution patterns and alkyl group integration. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfur-containing functional groups. Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 302.33 for ethyl-substituted derivatives) and fragmentation patterns. X-ray crystallography, as demonstrated for ethyl 5-hydroxy-6-oxo-4-phenyl derivatives, resolves bond angles (α = 84.8°, β = 80.9°) and intermolecular interactions (C–H···S/O) in triclinic crystal systems .

Q. What are the primary applications of this compound in materials science?

The fused thiophene-cyclopentane system exhibits semiconducting properties when incorporated into polymers, making it suitable for organic solar cells and transistors. Its π-conjugated structure stabilizes doped conductive polymers, as seen in polythiophene analogs. Derivatives also serve as ligands in zirconium complexes for alkene polymerization catalysis .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of Grignard additions to cyclopenta[c]thiophenone derivatives?

Regioselectivity challenges arise due to competing nucleophilic attack sites on the thiophene ring. Computational modeling (DFT) predicts electron-deficient regions favoring alkylation at the 5-position. Experimental validation involves kinetic studies under varying temperatures (–20°C to 25°C) and steric directing groups (e.g., bulky substituents on the Grignard reagent). Monitoring via in-situ FTIR or LC-MS helps identify intermediates .

Q. What strategies resolve contradictions in reported biological activities of cyclopenta[c]thiophene derivatives?

Discrepancies in anti-tumor or antimicrobial activity often stem from impurities in synthesized batches or variations in assay protocols (e.g., cell line specificity). Rigorous purification (HPLC, recrystallization) and standardized bioassays (e.g., MIC for antimicrobial studies) are essential. Comparative studies with structurally related compounds (e.g., cyclopenta[b]thiophenes) clarify structure-activity relationships .

Q. How do electronic properties of this compound derivatives correlate with their performance in optoelectronic devices?

Cyclic voltammetry and UV-vis spectroscopy determine HOMO-LUMO gaps (~2.5–3.0 eV), which influence charge transport in devices. Density Functional Theory (DFT) calculations model electron density distributions, revealing enhanced conductivity in alkyl-substituted derivatives. Doping with iodine or FeCl3 further reduces band gaps, as observed in polythiophene systems .

Q. What methodologies enable the synthesis of high-purity (>99%) this compound for pharmaceutical studies?

Ultra-high purity synthesis requires Schlenk-line techniques under inert atmospheres to prevent oxidation. Final purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by sublimation (100–120°C, vacuum). Analytical validation via GC-MS and elemental analysis ensures compliance with pharmaceutical-grade standards .

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